molecular formula C28H26O13 B583710 Daidzein 7-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester CAS No. 1041134-15-9

Daidzein 7-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester

Cat. No.: B583710
CAS No.: 1041134-15-9
M. Wt: 570.503
InChI Key: ZHWYIYHBFWANGL-YYDZWWTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daidzein 7-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C28H26O13 and its molecular weight is 570.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Biological Activities

  • Daidzein and its derivatives, including Daidzein 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, undergo complex metabolic pathways in biological systems. For instance, studies have identified several metabolites of daidzein in rats through various metabolic processes such as methylation, glucuronide conjugation, and sulfate conjugation. These metabolites and their biological effects warrant further investigation (Li et al., 2014).

Pharmacological Properties and Drug Absorption

  • The pharmacological properties and absorption mechanisms of novel daidzein derivatives, such as napsylates (DD4 and DD5), have been explored. These studies focus on understanding the structure-property relationships and how modifications in daidzein structure can improve drug absorption and utilization, pointing to the potential of these derivatives in enhancing biological activities in vivo (Jiao et al., 2021).

Antioxidant Properties

  • Investigations into the antioxidant properties of isoflavone metabolites like genistein- and daidzein-7-O-beta-D-glucuronic acid have shown their ability to inhibit lipid oxidation, although with diminished activity compared to their aglycones. These studies highlight the role of such metabolites in potentially preventing oxidative stress-related diseases (Kgomotso et al., 2008).

Catalysis in Synthesis

  • Research on Lewis-acidic polyoxometalates as catalysts sheds light on their application in the synthesis of glucuronic acid esters, including Daidzein 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester. These catalysts play a crucial role in eco-friendly synthesis approaches, which is essential for the green chemistry paradigm (Bosco et al., 2010).

Hormonal Activities and Cancer Research

  • Daidzein and its analogues have been studied for their estrogenic and anti-estrogenic activities, particularly in the context of breast cancer cells. These studies are crucial for understanding how structural modifications of daidzein can transform it from an estrogen receptor agonist to an antagonist, potentially offering pathways for therapeutic interventions (Jiang et al., 2010).

Enzymatic Synthesis and Drug Conjugation

  • The enzymatic synthesis of daidzein glucuronides, through chemo-selective enzymatic removal of protecting groups, is an area of significant interest. This process is pivotal for preparing specific drug glucuronides, offering insights into drug design and pharmacokinetics (Baba & Yoshioka, 2006).

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O13/c1-13(29)37-23-24(38-14(2)30)26(39-15(3)31)28(41-25(23)27(34)35-4)40-18-9-10-19-21(11-18)36-12-20(22(19)33)16-5-7-17(32)8-6-16/h5-12,23-26,28,32H,1-4H3/t23-,24-,25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWYIYHBFWANGL-YYDZWWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747403
Record name 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041134-15-9
Record name 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.